molecular formula C9H11ClFN B13057690 (S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine

(S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine

Cat. No.: B13057690
M. Wt: 187.64 g/mol
InChI Key: KNPHOMUTQLDOAF-QMMMGPOBSA-N
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Description

(S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine (CAS 1213624-74-8) is a chiral chemical compound serving as a key building block in organic synthesis and pharmaceutical research. This amine is primarily utilized in the pharmaceutical industry as an intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs) . Its specific structure allows it to act as a chiral building block, which is crucial for the production of enantiomerically pure compounds often required for achieving desired therapeutic effects . It plays a notable role in the development of drugs targeting central nervous system disorders, including antidepressants and antipsychotics . Additionally, this compound is employed in research settings to study receptor interactions and develop new therapeutic agents with improved efficacy and reduced side effects . The related hydrochloride salt has the CAS number 1391435-53-2 . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers are advised to consult the product's safety data sheet and conduct their own analytical characterization to confirm identity, purity, and stability for their specific application.

Properties

Molecular Formula

C9H11ClFN

Molecular Weight

187.64 g/mol

IUPAC Name

(1S)-1-(2-chloro-6-fluorophenyl)propan-1-amine

InChI

InChI=1S/C9H11ClFN/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5,8H,2,12H2,1H3/t8-/m0/s1

InChI Key

KNPHOMUTQLDOAF-QMMMGPOBSA-N

Isomeric SMILES

CC[C@@H](C1=C(C=CC=C1Cl)F)N

Canonical SMILES

CCC(C1=C(C=CC=C1Cl)F)N

Origin of Product

United States

Preparation Methods

Alkylation Route Starting from 2-Chloro-6-fluorobenzyl Chloride

Step Description Reagents/Conditions
1. Alkylation 2-chloro-6-fluorobenzyl chloride is alkylated with propan-1-amine under controlled conditions Base (e.g., NaOH), solvent (e.g., ethanol), temperature control
2. Resolution The resulting racemic amine intermediate is resolved to isolate the (S)-enantiomer Chiral chromatography or crystallization
3. Hydrochloride Salt Formation The free amine is converted to hydrochloride salt by treatment with HCl HCl gas or aqueous HCl

This method is favored in industrial settings due to scalability and the availability of starting materials. Automated batch reactors optimize parameters such as temperature, pH, and pressure to maximize yield and purity.

Reductive Amination Route Starting from 2-Chloro-6-fluorobenzaldehyde

Step Description Reagents/Conditions
1. Grignard Reaction 2-chloro-6-fluorobenzaldehyde undergoes Grignard addition with an appropriate Grignard reagent to form a secondary alcohol intermediate RMgX (alkylmagnesium halide), ether solvents, low temperature
2. Reductive Amination The alcohol intermediate is converted to the amine via reductive amination Sodium cyanoborohydride or catalytic hydrogenation (Pd/C)
3. Chiral Resolution The racemic amine is separated into enantiomers Chiral chromatography or selective crystallization
4. Salt Formation Conversion to hydrochloride salt Treatment with hydrochloric acid

This route allows for precise control over stereochemistry and is useful in research-scale synthesis.

Industrial production prioritizes:

  • Catalyst Selection: Catalysts such as palladium on carbon enhance reductive amination efficiency.

  • Solvent Choice: Polar solvents like ethanol or methanol improve solubility and reaction rates.

  • Process Control: Automated monitoring of temperature, pressure, and pH ensures reproducibility and minimizes impurities.

  • Batch vs Continuous: Batch reactors are common, but continuous flow processes are under development for improved throughput and safety.

Method Starting Material Key Steps Advantages Limitations
Alkylation of Benzyl Chloride 2-chloro-6-fluorobenzyl chloride Alkylation → Resolution → Salt formation Scalable, industrially viable Requires chiral resolution step
Reductive Amination of Aldehyde 2-chloro-6-fluorobenzaldehyde Grignard addition → Reductive amination → Resolution → Salt formation High stereochemical control Multi-step, more complex
  • Stereochemical Purity: Chiral resolution remains a critical step; advances in chiral chromatography and crystallization have improved enantiomeric excess to >99%.

  • Yield Optimization: Reaction conditions such as temperature (0–50 °C), solvent polarity, and reagent stoichiometry are optimized to maximize conversion and minimize side products.

  • Catalyst Efficiency: Use of palladium catalysts with controlled particle size enhances reductive amination rates while reducing hydrogenation over-reduction.

  • Environmental and Safety Aspects: Industrial processes implement closed systems to handle volatile amines and corrosive hydrochloric acid safely, with waste minimization protocols.

The preparation of (S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine involves well-established synthetic methodologies primarily based on alkylation of benzyl chloride or reductive amination of aldehyde precursors, followed by chiral resolution and salt formation. Industrial production leverages optimized reaction conditions and automated controls to ensure high purity and yield. Ongoing research focuses on improving stereoselectivity, catalyst efficiency, and process sustainability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane or alcohol.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors in the nervous system, leading to modulation of neurotransmitter release.

    Pathways: Involvement in signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with (S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine, differing primarily in substituent positions, halogen types, or core functional groups:

Compound Name Substituents on Phenyl Ring Amine Position Key Structural Differences Reference CAS/ID
(S)-1-(2-Fluorophenyl)propan-1-amine 2-Fluoro Propan-1-amine Lacks chloro substituent at position 6 1310923-28-4
1-[(2-Chloro-6-fluorophenyl)methyl]-5-methyl-1H-pyrazol-3-amine 2-Chloro-6-fluoro Pyrazol-3-amine Amine integrated into pyrazole ring EN300-229713
3-[4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine 4-Chloro-3-CF3 Propan-1-amine Trifluoromethyl group on pyrazole ring C7H9ClF3N3
(S)-1-(Pyridin-2-yl)propan-1-amine Pyridine ring (N at position 2) Propan-1-amine Aromatic heterocycle (pyridine vs. phenyl) 192223-66-8

Key Observations :

  • Ring Systems : Integration of the amine into a pyrazole ring (e.g., 1-[(2-Chloro-6-fluorophenyl)methyl]-5-methyl-1H-pyrazol-3-amine) introduces conformational rigidity, which could influence receptor binding kinetics .
  • Heterocyclic vs.

Physicochemical Properties

Limited experimental data are available for direct comparisons, but inferences can be drawn from related compounds:

  • Lipophilicity : The 2-chloro-6-fluoro substitution likely increases logP compared to the 2-fluoro analogue due to the added chlorine atom’s hydrophobic contribution.
  • Solubility : Polar substituents (e.g., pyridine’s nitrogen) may enhance aqueous solubility, whereas halogenated phenyl groups reduce it .
  • Stability: Hydrolysis studies on structurally similar indolinones (e.g., 1-(2-Chloro-6-fluorophenyl)-5-methylindolin-2-one) suggest that electron-withdrawing halogens stabilize the aromatic ring against nucleophilic attack under acidic conditions .

Analytical Characterization

  • HPLC Methods : For related compounds, reverse-phase C18 columns with acetonitrile/sodium acetate buffers (pH 4.0) are effective for separation, as demonstrated for 1-(2-Chloro-6-fluorophenyl)-5-methylindolin-2-one . This method could be adapted for analyzing the target compound.
  • Chiral Resolution : The (S)-enantiomer’s separation from its (R)-counterpart would require chiral stationary phases, given the stereochemical specificity observed in analogues like (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride .

Biological Activity

(S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine, a chiral amine, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to explore its biological activity, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a propan-1-amine backbone with a chloro and a fluorine substituent on the phenyl ring, which contributes to its unique reactivity and potential biological profile. Its chemical formula is C9H10ClFC_9H_{10}ClF with a molecular weight of 187.64 g/mol. The stereochemistry of this compound is significant, as it can influence its biological activity due to the three-dimensional arrangement of atoms.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and cellular receptors. Preliminary studies suggest that the compound may modulate receptor activity in the central nervous system (CNS), influencing physiological responses such as mood regulation and cognitive functions .

Molecular Targets

  • Receptors: The compound may interact with adrenergic and serotonergic receptors, similar to other psychoactive compounds. This interaction could lead to alterations in neurotransmission, impacting behaviors such as anxiety and depression.
  • Enzymatic Activity: It may also inhibit or activate specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound through in vitro and in vivo models.

In Vitro Studies

  • Neurotransmitter Interaction:
    • Research indicates that the compound exhibits significant effects on neurotransmitter systems, particularly serotonin and norepinephrine pathways. These interactions suggest potential antidepressant or anxiolytic properties .
  • Cytotoxicity Assays:
    • Various cytotoxicity assays have been conducted using cell lines such as HepG2 and Vero cells. The compound demonstrated selective cytotoxicity against cancer cells while showing minimal toxicity to normal cells, indicating its potential as an anticancer agent .

In Vivo Studies

Case studies involving animal models have shown that this compound can significantly alter behavioral responses associated with anxiety and depression when administered at specific dosages. For instance:

  • Behavioral Tests: In rodent models, administration of the compound resulted in reduced anxiety-like behaviors in elevated plus maze tests.

Summary of Case Studies

Study FocusFindingsReference
Neurotransmitter InteractionModulates serotonin and norepinephrine pathways
CytotoxicitySelective against cancer cells (IC50 values < 60 μM)
Behavioral ImpactReduces anxiety-like behaviors in animal models

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